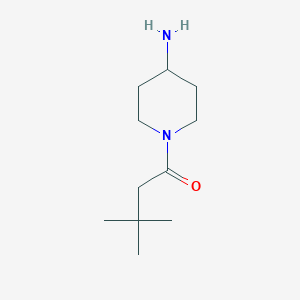
1-(4-Aminopiperidin-1-yl)-3,3-Dimethylbutan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Wissenschaftliche Forschungsanwendungen
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one has various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds
Wirkmechanismus
Target of action
Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to inhibit cyclooxygenase (COX), an enzyme involved in inflammation .
Mode of action
The mode of action of piperidine derivatives can vary depending on the specific compound and its structure. Some piperidine derivatives have been found to inhibit enzymes, while others may interact with receptors or other cellular components .
Biochemical pathways
Piperidine derivatives can affect various biochemical pathways. For example, inhibition of COX by some piperidine derivatives can reduce the production of prostaglandins, which are involved in inflammation .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and properties .
Result of action
The result of a compound’s action can depend on its mode of action and the biochemical pathways it affects. For example, piperidine derivatives that inhibit COX can have anti-inflammatory effects .
Action environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect a compound’s stability, efficacy, and other properties .
Vorbereitungsmethoden
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one involves several steps. One common method includes the cyclization of precursors containing amine and alkene functionalities to form the aminopiperidine ring. The propanoic acid chain can be derived from precursors like malonic acid or propionaldehyde through condensation reactions. Industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, and amination .
Analyse Chemischer Reaktionen
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include esters, amides, and substituted piperidines.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be compared with other piperidine derivatives, such as:
3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Contains a carboxylic acid group and an aminopiperidine ring.
1-(4-Aminopiperidin-1-yl)ethanone hydrochloride: Contains an ethanone group and an aminopiperidine ring.
3-(4-Aminopiperidin-1-yl)methyl magnolol: A magnolol derivative with potential anticancer activity.
The uniqueness of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZZTAVHFWDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2492692.png)

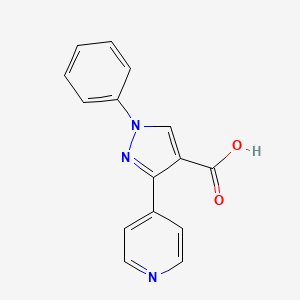
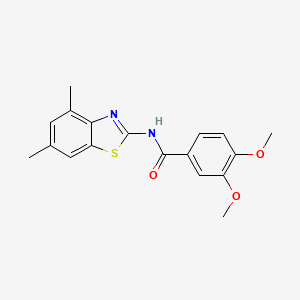
![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
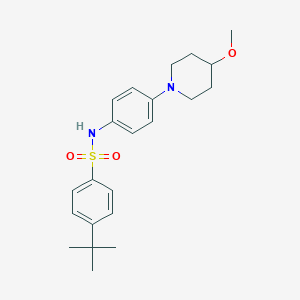
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)
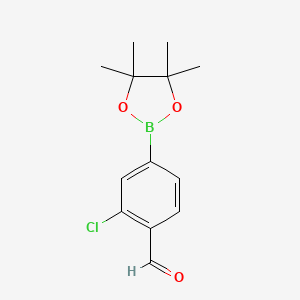
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)
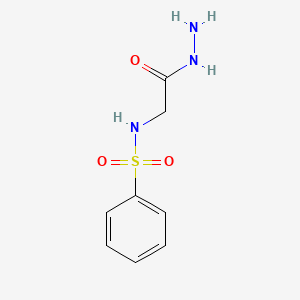
![1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)

